N,N'-1,3-Phenylenedimaleimide

Descripción general

Descripción

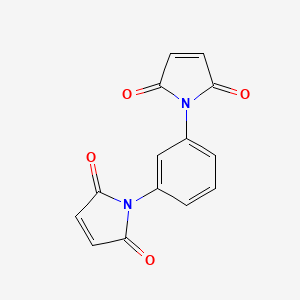

N,N’-1,3-Phenylenedimaleimide is an organic compound with the molecular formula C14H8N2O4. It is also known as 1,1’-(1,3-phenylene)bis-1H-pyrrole-2,5-dione. This compound is characterized by its two maleimide groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-1,3-Phenylenedimaleimide can be synthesized through a reaction involving maleic anhydride and m-phenylenediamine. The reaction typically occurs in an organic solvent such as acetic acid or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of N,N’-1,3-Phenylenedimaleimide follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-1,3-Phenylenedimaleimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The maleimide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the maleimide groups under mild conditions.

Major Products: The major products formed from these reactions include various substituted maleimides and amine derivatives, which have applications in polymer chemistry and materials science.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N,N'-1,3-Phenylenedimaleimide is utilized across several scientific disciplines:

Polymer Chemistry

This compound serves as a cross-linking agent in the synthesis of polymers and copolymers. Its ability to form stable bonds enhances the mechanical properties and thermal stability of polymeric materials.

| Application Type | Description |

|---|---|

| Cross-Linking Agent | Enhances durability and heat resistance in polymers. |

| Thermosetting Resins | Used in the formulation of high-performance thermosetting plastics. |

Biochemistry

In biochemistry, this compound is employed for the modification of biomolecules such as proteins and peptides. It facilitates the study of protein interactions and functions by forming stable thioether bonds with thiol groups in proteins.

| Study Focus | Findings |

|---|---|

| Protein Modification | Cross-links proteins to study structural changes. |

| Enzyme Activity | Affects enzyme function by modifying reactive sites. |

Industrial Applications

The compound is widely used in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and resistance to environmental factors.

| Industry | Application |

|---|---|

| Automotive | Used in tire manufacturing for improved heat resistance and durability. |

| Aerospace | Employed in composite materials for lightweight and strong structures. |

Case Study 1: Rubber Industry

A study demonstrated that incorporating this compound into rubber formulations significantly improved the heat resistance and anti-aging properties of vulcanized rubber. The compound's ability to prevent reversion during processing was highlighted, leading to enhanced performance in tire applications.

Case Study 2: Biochemical Research

Research involving myosin subfragment 1 showed that this compound effectively cross-linked reactive thiol groups. This modification resulted in a notable decrease in enzyme activity, providing insights into muscle contraction mechanisms.

Safety Considerations

While this compound has valuable applications, it is essential to consider safety protocols due to its toxic nature:

- Hazard Codes : T,T+.Xi (Toxic)

- Risk Statements : Harmful if swallowed; irritating to eyes and skin.

Proper handling procedures must be followed to mitigate exposure risks.

Mecanismo De Acción

The mechanism of action of N,N’-1,3-Phenylenedimaleimide involves its ability to form covalent bonds with nucleophiles. The maleimide groups are highly reactive towards thiol and amine groups, making it an effective cross-linking agent. This reactivity is utilized in various applications, including the stabilization of proteins and the formation of polymer networks.

Comparación Con Compuestos Similares

N,N’-1,4-Phenylenedimaleimide: Similar structure but with maleimide groups attached to the 1,4-positions of the benzene ring.

N-Benzylmaleimide: Contains a benzyl group instead of a phenylene group.

N,N’-Dimethyl-1,2-phenylenediamine: Features dimethyl groups instead of maleimide groups.

Uniqueness: N,N’-1,3-Phenylenedimaleimide is unique due to its specific positioning of maleimide groups on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise cross-linking and modification of biomolecules.

Actividad Biológica

N,N'-1,3-Phenylenedimaleimide (CAS Number: 3006-93-7) is an organic compound belonging to the class of maleimides. With a molecular formula of C₁₄H₈N₂O₄ and a molecular weight of 268.23 g/mol, it is characterized by its pale yellow crystalline form and has a melting point of approximately 202 °C. This compound has garnered attention in various fields due to its unique biological activities and potential applications in materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.23 g/mol |

| Melting Point | 202 °C |

| Flash Point | 208 °C |

| Purity | ≥97.0% (GC) |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases, including cancer. The compound's ability to donate electrons to free radicals plays a crucial role in mitigating cellular damage caused by oxidative stress.

Cytotoxicity and Antitumor Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study conducted on human breast cancer cells indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an antitumor agent .

The biological activity of this compound is attributed to its ability to form cross-links with proteins and nucleic acids. This cross-linking can disrupt normal cellular functions and lead to programmed cell death in malignant cells. The compound's reactivity with thiol groups in proteins enhances its potential as a therapeutic agent targeting specific cellular pathways involved in tumor progression.

Case Study 1: Antioxidative Effects on Neuronal Cells

A study investigated the protective effects of this compound on neuronal cells exposed to oxidative stress. Results showed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function, highlighting its neuroprotective properties.

Case Study 2: Inhibition of Tumor Growth in Animal Models

In vivo experiments using mouse models demonstrated that administration of this compound resulted in reduced tumor size and weight compared to control groups. The study concluded that the compound could be developed into a therapeutic agent for cancer treatment due to its ability to inhibit tumor growth effectively.

Applications in Materials Science

Beyond its biological activities, this compound is also utilized in materials science for its polymerization properties. It serves as a monomer for producing high-performance thermosetting resins used in composites and coatings. Its versatility allows for the development of materials with enhanced mechanical properties and thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,N'-1,3-Phenylenedimaleimide (PDMI)?

PDMI is typically synthesized via condensation reactions between maleic anhydride and 1,3-phenylenediamine derivatives. Post-synthesis purification involves recrystallization from acetone or dichloromethane, followed by vacuum drying. Purity validation requires HPLC (≥98.0 area%) and NMR structural confirmation . Note that solubility in common solvents is limited (e.g., insoluble in water, sparingly soluble in acetone), necessitating hot alkaline conditions for dissolution .

Q. How should PDMI be handled to ensure safety in laboratory settings?

PDMI is toxic (UN2811, Hazard Class 6.1) and requires strict safety protocols:

- Use fume hoods to avoid inhalation of dust.

- Wear nitrile gloves and lab coats; avoid skin contact.

- Store in airtight containers at room temperature, away from light. Emergency measures include immediate rinsing for skin exposure and medical attention for ingestion .

Q. What analytical techniques are critical for characterizing PDMI?

- HPLC : To assess purity (≥98.0 area%) and detect impurities.

- NMR spectroscopy : Confirms structural integrity (e.g., maleimide ring protons at δ 6.8–7.2 ppm).

- Melting point analysis : Verifies consistency (200–204°C) .

Advanced Research Questions

Q. How can PDMI’s cross-linking efficiency be optimized in protein studies?

PDMI’s maleimide groups react with cysteine thiols in proteins. Key parameters:

- pH : Use buffered solutions (pH 6.5–7.5) to balance thiol reactivity and maleimide stability.

- Molar ratio : A 5:1 (PDMI:protein) ratio minimizes over-cross-linking.

- Temperature : Conduct reactions at 4°C to reduce nonspecific binding. Validate outcomes via SDS-PAGE, which resolves cross-linked dimers (e.g., 86 kDa and 115 kDa species in actin polymerization studies) .

Q. How to resolve contradictions in cross-linking data, such as unexpected dimer migration on SDS-PAGE?

Discrepancies may arise from:

- Conformational flexibility : Cross-linked species may adopt atypical geometries, altering electrophoretic mobility.

- Incomplete quenching : Residual PDMI can cause secondary reactions. Mitigate by adding β-mercaptoethanol (10 mM) to terminate reactions . Confirm results using mass spectrometry or size-exclusion chromatography for precise molecular weight analysis.

Q. What strategies improve PDMI’s reactivity in Diels-Alder-based polymer systems?

In self-repairing hydrogels or binders:

- Solvent selection : Dichloromethane enhances PDMI solubility and furan-maleimide interaction.

- Temperature control : Reaction at 60°C for 2 hours maximizes retro-Diels-Alder reversibility.

- Stoichiometry : A 1:1 molar ratio of PDMI to furfuryl-terminated polymers ensures network stability .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJGAEWUPXWFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37453-16-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37453-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044415 | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS] | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3006-93-7 | |

| Record name | m-Phenylenebismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dimaleimidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-1,3-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD8KF155CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.